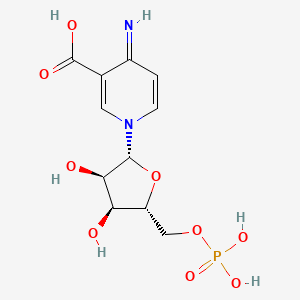

Clitidine 5'-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N2O9P |

|---|---|

Molecular Weight |

350.22 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H15N2O9P/c12-6-1-2-13(3-5(6)11(16)17)10-9(15)8(14)7(22-10)4-21-23(18,19)20/h1-3,7-10,12,14-15H,4H2,(H,16,17)(H2,18,19,20)/t7-,8-,9-,10-/m1/s1 |

InChI Key |

LLSDPYFONVWVGW-ZYUZMQFOSA-N |

SMILES |

C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)COP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Clitidine 5 Phosphate

Elucidation of Biosynthetic Precursors

The construction of Clitidine (B1210827) 5'-phosphate necessitates the convergence of three key molecular components: a distinct pyridine (B92270) ring, a ribose sugar, and a phosphate (B84403) group. The origins of these precursors are rooted in fundamental metabolic pathways.

Identification of Pyrimidine (B1678525) and Ribose Moieties

The core of Clitidine is its unique pyridine base, 4-aminonicotinic acid. While the direct biosynthetic route to this specific compound in Clitocybe acromelalga is not definitively established, studies on the metabolism of this mushroom in rats have shown an increased conversion of tryptophan to niacin. nih.gov This suggests that the tryptophan-niacin pathway may be involved in providing the necessary pyridine ring structure. nih.govtandfonline.com In this pathway, tryptophan is metabolized through a series of intermediates, including kynurenine (B1673888) and quinolinic acid, to ultimately form nicotinic acid mononucleotide, a structural analogue of Clitidine. nih.gov It is plausible that a variation of this pathway exists in C. acromelalga to produce 4-aminonicotinic acid.

The ribose moiety, a five-carbon sugar, is a fundamental component of nucleotides and is supplied through the pentose (B10789219) phosphate pathway. This central metabolic route generates pentose sugars, including ribose-5-phosphate, which is the activated form of ribose used in nucleotide synthesis.

Role of Phosphate Donors in de novo Synthesis

The "de novo" synthesis of nucleotides typically involves the assembly of the base onto an activated ribose phosphate scaffold. In this context, phosphoribosyl pyrophosphate (PRPP) serves as the universal ribose-phosphate donor. The formation of PRPP itself is an ATP-dependent process, catalyzed by PRPP synthetase.

However, an alternative "salvage" pathway for nucleoside formation involves the direct coupling of a pre-formed base with a ribose donor. An enzymatic synthesis of Clitidine has been demonstrated using methyl 4-aminonicotinate and β-nicotinamide adenine (B156593) dinucleotide (β-NAD) as substrates. oup.com In this reaction, a trans-glycosidation action catalyzed by NADase transfers the ribosyl moiety from β-NAD to the 4-aminonicotinate, forming Clitidine. oup.com This provides a strong enzymatic precedent for the formation of the nucleoside from its constituent base and a ribose donor.

Enzymatic Steps in Clitidine 5'-phosphate Formation

The biosynthesis of this compound is a highly orchestrated process mediated by a series of specific enzymes that catalyze each step of the pathway, from the formation of the nucleoside to its final phosphorylation.

Characterization of Key Biosynthetic Enzymes

The formation of the nucleoside Clitidine likely involves a nucleoside phosphorylase or a similar transferase. As demonstrated in the enzymatic synthesis of Clitidine, an NAD-glycohydrolase (NADase) can facilitate the transfer of the ribosyl group from NAD to 4-aminonicotinate. This type of enzyme is a plausible candidate for catalyzing this crucial step in the biosynthetic pathway within C. acromelalga.

The subsequent and final step in the formation of this compound is the phosphorylation of the 5'-hydroxyl group of the ribose moiety of Clitidine. This reaction is catalyzed by a nucleoside kinase. Fungi possess a variety of nucleoside kinases, including nucleoside diphosphate (B83284) kinases (NDPKs), which are known to phosphorylate a broad range of nucleosides. nih.govnih.govacs.orgoup.com These enzymes utilize a phosphate donor, typically a nucleoside triphosphate like ATP, to transfer a phosphate group to the nucleoside substrate. The presence and activity of such kinases in C. acromelalga would facilitate the conversion of Clitidine to its biologically active 5'-phosphate form.

Regulatory Mechanisms of Biosynthesis

The biosynthesis of nucleotides is a tightly regulated process to ensure the balanced production of these essential molecules. Feedback inhibition is a common regulatory mechanism where the end product of a pathway inhibits an early enzymatic step. It is conceivable that the intracellular concentration of this compound could regulate its own synthesis by inhibiting the activity of the key enzymes involved in the pathway, such as the putative nucleoside transferase or the nucleoside kinase. The expression of the genes encoding these biosynthetic enzymes is also likely subject to regulation at the transcriptional level, responding to the metabolic needs of the fungus.

Comparative Biosynthesis Across Biological Kingdoms

While this compound is specific to Clitocybe acromelalga, the fundamental principles of its biosynthesis are mirrored across different biological kingdoms. The de novo and salvage pathways for nucleotide biosynthesis are highly conserved. The synthesis of pyridine rings, while diverse, often originates from common metabolic precursors like amino acids. nih.gov For instance, the biosynthesis of other pyridine alkaloids in plants also involves the modification of nicotinic acid derivatives. nih.gov

The enzymatic phosphorylation of nucleosides is a universal process. Nucleoside kinases with broad substrate specificity are found in bacteria, fungi, plants, and animals, where they play crucial roles in nucleotide metabolism and the activation of antiviral and anticancer nucleoside analogs. The enzymatic machinery for the synthesis of this compound in C. acromelalga is therefore a specialized instance of a widespread and fundamental biochemical capability.

Pathways in Fungi

Clitidine was first identified as a toxic pyridine nucleoside in the poisonous mushroom Paralepistopsis acromelalga, formerly known as Clitocybe acromelalga. Its structure features a 1,4-dihydro-4-iminonicotinate moiety attached to a β-riboside, which distinguishes it from the typical pyrimidine nucleosides found in RNA and DNA.

The biosynthesis in fungi is thought to involve a significant modification of the standard pyrimidine ring. While the de novo synthesis of pyrimidine nucleotides like Uridine Monophosphate (UMP) and Cytidine (B196190) Triphosphate (CTP) is well-established, the transformation to a pyridine ring is a key, less understood step. nih.govutah.eduwikipedia.org Fungi possess a diverse array of enzymes for modifying nucleosides, as seen in the production of various pyrimidine nucleoside peptide antibiotics. nih.govresearchgate.net

A plausible biosynthetic route has been proposed based on in vitro enzymatic synthesis. This process, known as transglycosidation, involves the following key steps:

Enzymatic Cleavage : An enzyme, such as NAD glycohydrolase, cleaves a donor molecule like β-nicotinamide adenine dinucleotide (β-NAD).

Ribose Transfer : The same enzyme then facilitates the transfer of the β-D-ribofuranosyl group from the donor to an acceptor molecule, which in this case is 4-aminonicotinic acid.

Phosphorylation : The resulting clitidine nucleoside is then likely phosphorylated by a nucleoside kinase to yield this compound.

This proposed pathway underscores the recruitment of enzymes from other metabolic routes to generate novel compounds.

Pathways in Plants (e.g., Paulownia)

This compound has also been identified as a metabolite in the plant genus Paulownia. In a study on Paulownia tomentosa affected by witches' broom disease, significant differences in the concentration of this compound were observed between healthy and infected seedlings, suggesting its involvement in the plant's metabolic response to pathogens.

The specific biosynthetic pathway in Paulownia has not been detailed in the available literature. However, it is reasonable to assume that it follows a pathway analogous to that in fungi, involving the modification of a standard nucleotide precursor. Plants are known for their vast and complex networks of specialized metabolism, capable of producing a wide array of structurally diverse compounds from primary metabolites. nih.govnih.govfrontiersin.org The synthesis likely begins with intermediates from the well-established de novo pyrimidine nucleotide pathway, which produces UMP from precursors like carbamoyl (B1232498) phosphate and aspartate. nih.govresearchgate.net This UMP is then converted to other pyrimidine nucleotides, which could serve as the substrate for the enzymatic transformation into the pyridine ring structure of clitidine, followed by phosphorylation. The enzymes responsible for this transformation in plants remain a subject for future research.

Metabolic Interconversion and Flux Analysis

The metabolic fate of this compound, including its synthesis, breakdown, and rate of processing, is crucial for understanding its physiological role.

Pathways of Anabolism and Catabolism

Anabolism: The synthesis of this compound is an anabolic process. As outlined in the biosynthesis sections, it likely begins with the de novo synthesis of pyrimidine nucleotides, a highly regulated and energy-intensive process that builds nucleotides from simple precursors like amino acids and carbon dioxide. nih.govbu.edu The subsequent enzymatic modification to form the pyridine ring and the final phosphorylation represent the specialized anabolic pathway leading to this compound. nih.govmdpi.com

Catabolism: The breakdown of pyrimidine nucleotides is a well-documented catabolic process. medmuv.comfiveable.me It generally involves:

Dephosphorylation : The phosphate group is removed by nucleotidases.

Deglycosylation : The sugar moiety is cleaved off by nucleoside phosphorylases.

Ring Cleavage : The resulting pyrimidine base undergoes ring cleavage, leading to the formation of β-amino acids (like β-alanine from uracil), ammonia, and carbon dioxide. utah.edumedmuv.com

In the case of this compound, the initial steps of dephosphorylation and deglycosylation are likely similar. However, the catabolism of the stable pyridine ring is expected to differ from that of a pyrimidine ring. The specific enzymes and breakdown products of the clitidine base have not been characterized in the available scientific literature. In plants, the degradation products of pyrimidines, such as β-alanine, can be re-utilized in other metabolic pathways, for example, in the synthesis of pantothenic acid (Vitamin B5). researchgate.net It is plausible that the catabolites of clitidine could also be channeled into other metabolic routes.

Turnover Rates in Cellular Systems

The turnover rate of a metabolite refers to the rate at which it is synthesized and subsequently broken down or removed. For modified nucleosides like this compound, the turnover is often linked to the turnover of the RNA molecules from which they may be derived or with which they interact.

While specific quantitative turnover rates for this compound are not available, studies on other modified nucleosides provide a valuable framework. In general, modified nucleosides are not efficiently recycled back into nucleic acids due to the lack of specific salvage pathway enzymes. mdpi.com As a result, when RNA is degraded, these modified nucleosides are often excreted from the cell. mdpi.comnih.gov

Research has shown that in cancer cells, which have a high rate of RNA turnover, there is an increased excretion of modified nucleosides in urine, making them potential biomarkers. mdpi.comnih.gov Similarly, studies on the metabolic fate of N6-methyl-AMP, a modified nucleotide released from mRNA turnover, have identified specific enzymes that hydrolyze it, preventing its reincorporation into newly synthesized RNA. plantae.org This indicates the existence of cellular "safeguard" mechanisms to handle modified nucleotides.

It is likely that this compound is also subject to such regulation. Its rate of synthesis versus its rate of catabolism or excretion would determine its steady-state concentration in the cell. The observation that its levels change in Paulownia in response to infection suggests that its turnover is dynamically regulated as part of the plant's defense and stress response mechanisms. Further research using metabolic flux analysis with isotopically labeled precursors would be necessary to determine the precise turnover rates of this compound in fungal and plant cells.

Enzymology and Biochemical Interactions of Clitidine 5 Phosphate

Direct Enzymatic Interactions and Kinetic Studies

Understanding the direct interactions between an enzyme and its substrate, along with the kinetics of the reaction, provides deep insight into the molecule's biochemical significance.

Direct experimental evidence points to interactions between clitidine (B1210827) derivatives and certain enzymes. As mentioned, 5'-nucleotidases have been used in the enzymatic synthesis and processing of clitidine nucleosides, indicating a direct interaction. oup.com

Given its structure, other enzymes that recognize pyrimidine (B1678525) nucleoside monophosphates are highly likely to interact with Clitidine 5'-phosphate.

Table 2: Enzymes with Confirmed or Potential Interaction with this compound

| Enzyme | Basis of Interaction | Potential Function | Reference |

|---|---|---|---|

| 5'-Nucleotidase | Confirmed (with clitidine derivatives) | Hydrolysis of the 5'-phosphate group. | oup.com |

| Alkaline Phosphatases | Inferred (broad substrate specificity for phosphate (B84403) esters) | Hydrolysis of the 5'-phosphate group. | promega.comcore.ac.uk |

| Cytidylate (CMP) Kinase | Inferred (structural analogy to CMP) | Phosphorylation to form the corresponding diphosphate (B83284). | nih.gov |

| DNA Polymerases / Nucleases | Inferred (general interaction with nucleotides) | Potential incorporation into nucleic acids or interaction with proofreading/exonuclease domains. | mdpi.comnih.gov |

Enzyme kinetics describes the rate of an enzymatic reaction and how it responds to changes in experimental conditions. lsuhsc.edu For a reaction involving this compound, key parameters would include the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and indicates the affinity of the enzyme for the substrate, and the maximal velocity (Vₘₐₓ). bmglabtech.com

Hydrolysis Reactions: The hydrolysis of the phosphomonoester bond in nucleotides like this compound is a common enzymatic reaction catalyzed by phosphatases. ttu.ee The general mechanism involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of a nucleoside and inorganic phosphate. ttu.ee The rate of hydrolysis can be influenced by the structure of the heterocyclic base; purine (B94841) nucleotides are often hydrolyzed faster than pyrimidine nucleotides under certain chemical conditions. ttu.ee Enzymatic hydrolysis, however, is highly specific. For example, some 3'-nucleotidases will only hydrolyze nucleoside 3'-phosphates and not 2'- or 5'-phosphates. ttu.ee Enzymes like calf intestinal alkaline phosphatase (CIAP) and snake venom phosphomonoesterase (PME) exhibit broader specificity and are commonly used to dephosphorylate nucleoside 5'-phosphates. ttu.eepromega.com

Transfer Reactions: Kinases catalyze the transfer of a phosphate group, typically from a nucleoside triphosphate like ATP, to a substrate. promega.com A potential reaction for this compound is its conversion to Clitidine 5'-diphosphate by a nucleoside monophosphate kinase. This reaction is crucial for activating the nucleotide for subsequent biosynthetic steps. The mechanism involves the binding of both ATP and the nucleoside monophosphate to the enzyme's active site, followed by the transfer of the γ-phosphate of ATP.

The 5'-phosphate group is a critical determinant for the recognition and binding of nucleotides by enzymes. mdpi.comnih.gov It serves as a primary anchor, securing the substrate in the enzyme's active site through a network of interactions.

Electrostatic Interactions: The negative charge of the phosphate group is fundamental for binding. It typically forms strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine and lysine (B10760008) within the active site. nih.govnih.gov Divalent metal ions, like Mg²⁺ or Mn²⁺, are also frequently involved, coordinating with the phosphate oxygens to stabilize the negative charge and orient the substrate correctly for catalysis. labxchange.orgresearchgate.net

Hydrogen Bonding: The oxygen atoms of the phosphate group act as hydrogen bond acceptors, interacting with hydrogen bond donors from the enzyme, such as the side chains of serine, tyrosine, or the backbone amides of the protein. nih.gov

Conformational Stabilization: The binding of the phosphate group can induce a conformational change in the enzyme, shifting it from an open, inactive state to a closed, active conformation. nih.gov For example, in inositol (B14025) phosphate kinases, the interaction between specific phosphate groups on the substrate and key residues stabilizes a protein lobe, which is necessary for kinase activation. nih.gov

The 5'-phosphate group is not just for binding; it is also directly involved in catalysis. In kinase reactions, it is the site of phosphorylation. In ligase and polymerase reactions, the energy stored in the phosphodiester bonds of the di- or triphosphate forms is utilized to drive the reaction forward. For nucleases and phosphatases, the phosphate group is the target of the nucleophilic attack that leads to bond cleavage. Studies on human mitochondrial genome maintenance exonuclease 1 (MGME1) have shown that the presence of a 5'-phosphate on a DNA substrate enhances both binding affinity and cleavage efficiency, highlighting its dual role in recognition and catalysis. nih.gov

Modulation of Enzyme Activity by this compound and its Analogs

The primary focus of research into the biochemical effects of clitocine (B1669183) and its derivatives has been their ability to modulate the activity of adenosine (B11128) kinase (AK). AK is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP). nih.govmedchemexpress.com The inhibition of AK can lead to an increase in adenosine levels, which can have various physiological effects. nih.govmedchemexpress.com

Research has demonstrated that clitocine and its synthetic analogs act as inhibitors of adenosine kinase. Clitocine itself is a modest inhibitor of AK. ontosight.ainih.gov However, modifications to the clitocine structure have led to the development of significantly more potent inhibitors.

One notable analog, 5'-deoxy-5'-amino-clitocine, has shown a remarkable 50-fold improvement in AK inhibitory potency compared to the parent compound, clitocine. ontosight.ainih.gov This highlights the potential for targeted chemical modifications to enhance the biological activity of this class of compounds. The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are key metrics in these studies. For instance, some potent adenosine kinase inhibitors exhibit IC50 values in the nanomolar range, such as ABT-702 dihydrochloride (B599025) with an IC50 of 1.7 nM and 5-Iodotubercidin with an IC50 of 26 nM for adenosine kinase. medchemexpress.com

The table below summarizes the inhibitory activity of clitocine and its analog against adenosine kinase.

| Compound | Target Enzyme | Inhibitory Activity Improvement (compared to Clitocine) | Reference |

|---|---|---|---|

| Clitocine | Adenosine Kinase (AK) | - | ontosight.ainih.gov |

| 5'-deoxy-5'-amino-clitocine | Adenosine Kinase (AK) | 50-fold | ontosight.ainih.gov |

The study of how the chemical structure of clitocine analogs influences their ability to inhibit adenosine kinase is crucial for the design of more effective inhibitors. The significant increase in inhibitory potency observed with 5'-deoxy-5'-amino-clitocine suggests that modifications at the 5'-position of the ribose sugar are critical for binding to the active site of adenosine kinase. ontosight.ainih.gov

While detailed crystallographic studies of clitocine analogs bound to adenosine kinase are not widely available in the provided search results, the observed enhancement in activity with specific modifications provides valuable insights into the structural requirements for potent inhibition.

Structural Biology and Molecular Modeling of Clitidine 5 Phosphate Interactions

Conformational Analysis and Flexibility

The flexibility of CMP is crucial for its ability to fit into diverse binding sites. This flexibility arises from the rotatable bonds within its structure: the glycosidic bond linking the cytosine base to the ribose sugar, the bonds within the ribose pucker, and the bonds of the phosphate (B84403) group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution, providing a dynamic picture that is often more biologically relevant than a static solid-state structure. For nucleotides like CMP, techniques such as Nuclear Overhauser Effect (NOE) and J-coupling analysis are employed.

NOE data provides information on through-space distances between protons, which helps to define the orientation of the cytosine base relative to the ribose sugar (the syn vs. anti conformation). J-coupling constants, on the other hand, are used to determine the dihedral angles of the ribose sugar ring, revealing its pucker (e.g., C2'-endo or C3'-endo conformation). Theoretical conformational analysis has shown that substitutions in the internucleotide bond can significantly limit the conformational space of molecules, leading to an increased equilibrium ratio of certain base stacking conformers nih.gov. While detailed, specific studies on the advanced solution-state NMR of isolated Clitidine (B1210827) 5'-phosphate are not prevalent in the searched literature, the principles are well-established from studies on related dinucleoside phosphates and modified mononucleotides nih.govnih.gov. These studies show that factors like pH and interactions with other molecules can significantly influence the conformational equilibrium nih.gov.

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. While structures of isolated CMP exist, its complexes with other molecules, such as metal ions or proteins, are particularly revealing about its interactive capabilities.

A key example is the solid-state characterization of a silver(I) complex with Cytidine (B196190) 5'-monophosphate, Ag(HCMP)·H₂O rsc.org. In this structure, the silver ion's coordination involves atoms from both the cytosine base and the phosphate group, demonstrating the compound's ability to act as a multidentate ligand. The coordination of Ag(I) to CMP occurs through the N3 and O2 atoms of two different cytosine moieties and also involves the phosphate group rsc.org. This complex showcases how the different chemical groups of CMP can participate simultaneously in forming stable structures. The study also noted short Ag(I)-Ag(I) distances, suggesting argentophilic attractions that contribute to the stabilization of the crystal structure, alongside hydrogen bonding and π-π stacking interactions rsc.org.

Table 1: Crystallographic Data for Ag(HCMP)·H₂O Complex

| Parameter | Value |

| Chemical Formula | Ag(C₉H₁₃N₃O₈P)·H₂O |

| Coordination Sites | N3 (cytosine), O2 (cytosine), Phosphate Group |

| Key Interactions | Ag-N, Ag-O, Argentophilic Ag-Ag, Hydrogen Bonding, π-π Stacking |

| Ag-Ag Distance | 2.99 Å |

Molecular Interactions with Biomacromolecules

The biological effects of CMP are mediated through its interactions with proteins and other macromolecules. These interactions are highly specific and can lead to a range of functional outcomes, from enzymatic catalysis to the modulation of receptor activity.

The binding of CMP to proteins is a complex process governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces longdom.org.

For a protein to specifically recognize CMP, its binding site, or active site, must have a complementary shape, size, and distribution of chemical functionalities. The recognition process involves distinct interactions with each of the three components of CMP: the cytosine base, the ribose sugar, and the 5'-phosphate group.

Phosphate Group Recognition : The negatively charged phosphate group is a key recognition element. In many phosphate-binding proteins, the active site contains a constellation of positively charged amino acid residues, such as Arginine and Lysine (B10760008), which form strong salt bridges with the phosphate's oxygen atoms. Additionally, a network of hydrogen bonds from residues like Serine, Threonine, and Tyrosine, as well as the protein backbone, helps to precisely position and stabilize the phosphate moiety rcsb.org.

Cytosine Base Recognition : Specificity for the cytosine base is achieved through a pattern of hydrogen bond donors and acceptors within the binding pocket that is complementary to the exocyclic amine and carbonyl groups of cytosine. This allows the protein to distinguish cytosine from other nucleobases like adenine (B156593), guanine, or uracil (B121893).

Ribose Sugar Recognition : The ribose component is typically recognized through hydrogen bonds with its hydroxyl groups. The specific conformation of the ribose pucker can also play a role in achieving a snug fit within the active site.

This multi-point recognition strategy ensures high affinity and specificity, which is crucial for the proper functioning of enzymes and receptors that bind CMP or related nucleotides longdom.org.

Table 2: General Principles of CMP Recognition by Proteins

| CMP Moiety | Interacting Protein Features | Type of Interaction |

| Phosphate Group | Arginine, Lysine residues | Electrostatic (Salt Bridge) |

| Serine, Threonine, Tyrosine, Backbone Amides | Hydrogen Bonding | |

| Cytosine Base | Complementary H-bond donors/acceptors | Hydrogen Bonding |

| Aromatic residues (e.g., Phe, Tyr, Trp) | π-π Stacking | |

| Ribose Sugar | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |

Beyond binding to active sites, CMP can also function as an allosteric modulator. Allosteric modulators bind to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity mdpi.com.

A notable example is the positive allosteric modulation of the parathyroid hormone 1 receptor (PTH1R), a Class B G-protein-coupled receptor. Studies have shown that extracellular Cytidine 5'-monophosphate enhances the signaling of the PTH1R nih.govnih.gov. In this role, CMP does not activate the receptor on its own but potentiates the response to the primary agonist (parathyroid hormone) nih.govnih.gov. It is suggested that the ribose-5-phosphate portion of CMP is the key pharmacophore responsible for this positive allosteric modulation nih.govnih.gov. This interaction demonstrates a sophisticated mechanism where a small molecule like CMP can fine-tune the activity of a major signaling receptor without directly competing with its natural ligand.

Nucleic Acid Interactions

While Cytidine 5'-phosphate (CMP) is a fundamental building block of ribonucleic acid (RNA), its interactions as a monomer with nucleic acid chains are crucial in various cellular processes. These interactions are primarily non-covalent and are governed by the structure of the nucleotide and the nucleic acid.

Direct Binding to Nucleic Acid Chains

As a free nucleotide, Cytidine 5'-phosphate does not typically bind directly to intact, double-stranded DNA or RNA in a sequence-specific manner in the way that proteins do. However, it can interact with nucleic acids in several contexts:

Enzyme Active Sites: CMP and its di- and triphosphate derivatives are substrates for polymerases, kinases, and other enzymes that interact with nucleic acids. In the active sites of these enzymes, CMP is precisely positioned to be incorporated into a growing RNA chain or to be phosphorylated.

Supramolecular Recognition: Synthetic receptors have been designed to selectively bind cytidine phosphates and C-rich RNA sequences. nih.govacs.org These artificial molecules demonstrate that the cytosine base, ribose sugar, and phosphate group all present opportunities for specific hydrogen bonding and electrostatic interactions. Such receptors can even be designed to be fluorescent, signaling the binding event. nih.gov

Non-specific Electrostatic Interactions: The negatively charged phosphate group of CMP can have transient, non-specific electrostatic interactions with the positively charged regions of proteins that are bound to nucleic acids.

Recent studies have explored the development of artificial receptors that can selectively recognize cytidine phosphates. These receptors often have separate binding sites for the nucleobase and the phosphate residue, allowing for high selectivity. nih.govacs.org For instance, certain synthetic molecules have shown the ability to bind to C-rich RNA oligomers, which are important in the human transcriptome and in viruses like poliovirus. nih.govacs.org

Influence on Nucleic Acid Conformation and Stability

The incorporation of Cytidine 5'-phosphate into an RNA strand has a profound and well-defined impact on the nucleic acid's conformation and stability:

Base Pairing and Stacking: The cytosine base of an incorporated CMP residue can form three hydrogen bonds with a guanine base on an opposing strand or in a folded region of the same strand. This C-G base pair is more stable than the two-hydrogen-bond adenine-uracil pair, thus contributing significantly to the stability of RNA secondary and tertiary structures. Additionally, the aromatic rings of the bases stack on top of one another, and these base-stacking interactions are a major stabilizing force in nucleic acid structures.

Modified Nucleotides: The presence of modified versions of cytidine within an RNA sequence can further modulate its structure and stability. These modifications can alter base-pairing properties and the local conformation of the sugar-phosphate backbone.

Studies on cytidylyl-cytidine dinucleotides have shown that the conformation of the ribose rings and the orientation of the bases are crucial for the stacking interactions that stabilize nucleic acid structures. nih.gov The negatively charged phosphodiester linkages are fundamental to the reactivity, stability, and hydration of RNA. beilstein-journals.org

Computational Structural Biology Approaches

Computational methods are powerful tools for investigating the interactions of nucleotides like Cytidine 5'-phosphate at an atomic level. These approaches can provide insights that are difficult to obtain through experimental methods alone.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cytidine 5'-phosphate, docking studies can be employed to:

Predict Binding to Proteins: Docking can be used to model how CMP and its derivatives (CDP, CTP) fit into the active sites of enzymes such as polymerases, kinases, and ribonucleases. This can help in understanding the mechanism of these enzymes and in designing inhibitor drugs.

Analyze Binding Affinity: Docking algorithms can estimate the binding energy of the ligand-protein complex, providing a prediction of the binding affinity.

The accuracy of molecular docking depends heavily on the scoring function used and the conformational sampling of both the ligand and the receptor.

| Docking Parameter | Description | Relevance to Cytidine 5'-phosphate |

| Binding Site Definition | The region of the protein where the ligand is expected to bind. | For enzymes, this is typically the active site where CMP is a substrate or product. |

| Ligand Flexibility | The conformational freedom of the ligand during the docking process. | Important for accurately modeling the fit of the flexible ribose and phosphate groups of CMP. |

| Scoring Function | A mathematical function used to estimate the binding affinity of a given pose. | Evaluates electrostatic interactions, hydrogen bonds, and van der Waals forces between CMP and the protein. |

Molecular Dynamics Simulations of Cytidine 5'-phosphate Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the dynamic behavior of CMP in complex with other molecules:

Protein-Ligand Stability: Once a complex of CMP with a protein is modeled (e.g., through docking), MD simulations can be used to assess the stability of this complex over time. This can reveal how the protein and ligand adapt to each other's presence.

Conformational Changes: MD simulations can capture conformational changes in both CMP and its binding partner, providing insights into the mechanism of binding and any allosteric effects. For example, simulations have been used to study the conformational changes in enzymes upon substrate binding. nih.gov

Solvent Effects: MD simulations explicitly model the surrounding water molecules, allowing for a detailed understanding of the role of the solvent in the binding process.

MD simulations of nucleotides and their complexes are computationally intensive but offer a powerful way to explore the dynamics of these systems that are often inaccessible to experimental techniques. nih.govmdpi.com

Quantum Chemical Studies of Metal Ion Interactions with the Phosphate Moiety

Metal ions play critical roles in the structure and function of nucleic acids and nucleotides. sohag-univ.edu.egresearchgate.netnih.gov The negatively charged phosphate group of Cytidine 5'-phosphate is a primary site for interaction with positively charged metal ions. Quantum chemical (QC) studies, which are based on the principles of quantum mechanics, can provide a highly accurate description of these interactions.

QC methods can be used to:

Determine Coordination Geometries: Calculate the precise bond lengths and angles between a metal ion and the oxygen atoms of the phosphate group.

Calculate Binding Energies: Determine the strength of the interaction between the metal ion and the phosphate group.

Analyze Electronic Structure: Investigate how the binding of a metal ion affects the distribution of electrons in the phosphate group and the rest of the nucleotide.

Studies on pyrimidine (B1678525) nucleotides, including CMP, have shown that at lower pH, metal ions like copper(II) are complexed primarily by the phosphate groups. mdpi.com The coordination of metal ions can have a significant impact on the structure, stability, and electronic properties of the nucleotide. researchgate.net

| Metal Ion | Typical Interaction with Phosphate Group | Biological Relevance |

| Mg²⁺ | Forms an inner-sphere complex with the phosphate oxygens, often coordinated to water molecules as well. | Essential for stabilizing the folded structure of RNA and for the activity of many enzymes that process nucleotides. sohag-univ.edu.eg |

| Cu²⁺ | Can form strong coordinate bonds with the phosphate group and also with the nucleobase. mdpi.com | Can be involved in both structural stabilization and damage to nucleic acids. |

| Na⁺, K⁺ | Typically form outer-sphere complexes, interacting with the phosphate group through a layer of water molecules. | Help to neutralize the negative charge of the phosphate backbone in nucleic acids. sohag-univ.edu.eg |

Synthetic Methodologies and Biochemical Activity of Clitidine 5 Phosphate Analogs

Chemical Synthesis Strategies for Clitidine (B1210827) 5'-phosphate and its Analogs

The synthesis of nucleoside 5'-phosphates and their analogs is a well-established field, with a variety of chemical strategies developed to achieve efficient and regioselective phosphorylation. These methods can be broadly categorized into nucleoside derivatization followed by phosphorylation and stereoselective approaches for modified compounds.

The chemical synthesis of nucleoside 5'-phosphates, such as analogs of Clitidine 5'-phosphate, typically involves the selective phosphorylation of the 5'-hydroxyl group of the corresponding nucleoside. A common challenge in this process is the presence of other reactive hydroxyl groups on the sugar moiety (2' and 3' positions), which necessitates the use of protecting groups or regioselective phosphorylation agents.

One widely used method is the reaction of a nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an organic solvent. For instance, a process for preparing cytidine-5'-monophosphate (5'-CMP) involves the reaction of cytidine (B196190) with phosphorus oxychloride at low temperatures (-15°C to -5°C). google.com The reaction is carefully controlled and terminated by the addition of ice water. Subsequent hydrolysis and purification steps, including extraction and crystallization, yield the final product. google.com This general approach could be adapted for the synthesis of this compound from the parent nucleoside, clitidine.

Enzymatic approaches also offer a high degree of regioselectivity. For example, an efficient one-pot biosynthesis of 5'-CMP has been developed using a cytidine kinase (CK) for the specific phosphorylation of cytidine at the 5' position, coupled with a polyphosphate kinase (PPK) for ATP regeneration. nih.gov This chemo-enzymatic strategy provides high yields and is an environmentally friendly alternative to purely chemical methods. nih.gov

The table below summarizes key aspects of these synthetic approaches.

| Method | Phosphorylating Agent/Enzyme | Key Reaction Conditions | Advantages | Potential Challenges |

| Chemical Synthesis | Phosphorus oxychloride (POCl₃) | Low temperature (-15°C to -5°C), organic solvent | Scalability, cost-effective | Requires protection of other hydroxyl groups, potential for side reactions |

| Enzymatic Synthesis | Cytidine Kinase (CK) | In vitro one-pot system, ATP regeneration | High regioselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate specificity |

The stereochemistry of the phosphate (B84403) group and any modifications to the nucleoside can have a profound impact on the biological activity of the resulting analog. Therefore, stereoselective synthesis methods are crucial for producing specific isomers for biochemical evaluation. While specific methods for this compound are not documented, general strategies for the stereocontrolled synthesis of P-chiral nucleotide analogs, known as ProTides, are highly relevant. These methods often employ chiral auxiliaries to direct the stereochemical outcome of the phosphorylation reaction.

Biochemical Evaluation of Analog Functionality

The biological activity of this compound analogs would be determined by their ability to interact with cellular enzymes and participate in or modulate biochemical pathways. The evaluation of these interactions is critical to understanding their potential as research tools or therapeutic agents.

A key aspect of the biochemical evaluation of nucleoside 5'-phosphate analogs is to determine if they can act as substrates or inhibitors for enzymes that normally process their natural counterparts. For instance, analogs of cytidine diphosphate (B83284) (CDP) have been synthesized and tested as substrates for enzymes involved in phosphoglyceride synthesis in Escherichia coli. While some phosphonic acid analogs of CDP-diglyceride were found to be substrates for CDPdiglyceride:sn-glycerol-3-phosphate phosphatidyl transferase, they were poor substrates for CDPdiglyceride:L-serine phosphatidyl transferase, highlighting the specificity of enzyme-substrate interactions.

The table below presents hypothetical enzyme interactions for this compound analogs, based on known interactions of similar compounds.

| Enzyme Class | Potential Interaction | Expected Outcome |

| Kinases | Substrate for phosphorylation to di- and tri-phosphate forms | Activation of the analog to a more biologically active form |

| Nucleotidases | Substrate for dephosphorylation | Inactivation of the analog |

| Polymerases | Incorporation into nucleic acids | Potential for chain termination or altered nucleic acid function |

| Phosphorylases | Substrate for phosphorolysis | Cleavage of the glycosidic bond |

By mimicking natural nucleoside 5'-phosphates, analogs of this compound could potentially modulate various biochemical pathways. For example, cytidine triphosphate (CTP) is essential for lipid synthesis. mdpi.com Analogs of cytidine nucleotides could, therefore, interfere with these pathways. The precise electronic and spatial orientation of the 5'-phosphate analog is critical for its biological activity. nih.gov Studies on single-stranded siRNA (ss-siRNA) have shown that modifications to the 5'-phosphate group can significantly impact their ability to bind to the Ago-2 protein and elicit RNA interference. nih.gov

A major challenge in the development of nucleotide-based therapeutics is their rapid degradation by cellular phosphatases. To overcome this, various metabolically stable phosphate analogs have been designed. These often involve replacing one of the oxygen atoms in the phosphate group with a different atom or group, such as sulfur (phosphorothioates) or a methylene (B1212753) group (phosphonates).

Research has focused on creating isosteric and isopolar analogs of phosphate esters, such as α-fluoro and α,α-difluoromethyl phosphonates, to mimic the properties of the natural phosphate group while resisting enzymatic cleavage. nih.gov The design of such analogs for this compound would be guided by the need to maintain the critical electronic and spatial properties required for interaction with target enzymes. nih.gov The stability of these analogs is a crucial factor for their potential in vivo applications. nih.gov

After conducting a thorough search for scientific literature pertaining to "this compound," it has become evident that there is a significant lack of published research on the structure-activity relationship (SAR) studies of its analogs, specifically for their use as biological probes.

The executed searches for "Structure-Activity Relationship of this compound derivatives," "biochemical activity of this compound analogs," "this compound analogs as biological probes," and "synthesis and biological evaluation of this compound analogs" did not yield any specific results for the compound . The search results primarily focused on analogs of other, more common, nucleosides such as cytidine and inosine, or discussed general methodologies for creating nucleoside 5'-phosphate analogs.

Due to the absence of specific data, research findings, and SAR studies directly related to this compound and its analogs in the context of biological probes, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Crafting an article without this foundational information would lead to speculation and would not meet the required standards of scientific accuracy and detail.

Therefore, the requested article on "" focusing on "5.3. Structure-Activity Relationship (SAR) Studies for Biological Probes" cannot be provided at this time. Further research and publication in the scientific community are needed before a comprehensive article on this specific topic can be written.

Biological Roles and Physiological Significance of Clitidine 5 Phosphate

Role in Cellular Homeostasis and Regulation

Cellular homeostasis is maintained by a delicate balance of metabolic pathways and the availability of essential molecules. Clitidine (B1210827) 5'-phosphate appears to contribute to this network, influencing the cell's metabolic state.

Involvement in Specific Metabolic Pathways

Clitidine 5'-phosphate is understood to be a derivative of the nucleoside Clitidine, first isolated from the mushroom Clitocybe acromelalga. Its biosynthesis is intrinsically linked to the metabolism of more common nucleotides. The metabolic pathways leading to such modified nucleotides are often activated or enhanced in response to specific physiological conditions or external stimuli. In plants infected with phytoplasma, a type of pathogenic bacteria, there is a significant reprogramming of the host's metabolic pathways, including those related to sugar metabolism and nucleotide synthesis nih.gov. Phytoplasmas are known to be highly dependent on metabolites imported from their hosts for their own growth and infection nih.gov. This parasitic relationship forces a shift in the host's metabolic landscape, potentially creating the conditions necessary for the synthesis of specialized or stress-related compounds like this compound.

Function in Stress Response and Adaptive Mechanisms

The presence and concentration of this compound appear to be closely linked to the plant's response to environmental challenges, particularly pathogenic infections that disrupt normal cellular function.

Accumulation or Depletion in Response to Environmental Stimuli (e.g., Phytoplasma infection)

Phytoplasma infections are a significant form of biotic stress for plants, causing a wide array of symptoms such as yellowing, stunting, and the formation of "witches' brooms" nih.gov. These infections trigger a complex cascade of defense responses and metabolic alterations within the host plant researchgate.net. Metabolomic studies have revealed that phytoplasma infection leads to profound changes in the host's chemical profile.

Recent research has identified Clitidine 5'-monophosphate as a metabolite that accumulates specifically in plants infected with phytoplasma. A metabolomic analysis of paulownia trees affected by witches' broom phytoplasma revealed a significant increase in this compound in infected leaf tissues compared to healthy controls. This accumulation suggests that this compound may serve as a biomarker for the disease or play a direct role in the host-pathogen interaction.

Below is a data table summarizing the relative abundance of this compound in healthy versus phytoplasma-infected paulownia leaves, based on metabolomic data.

| Sample Group | Mean Relative Peak Area | Fold Change |

| Healthy Control | 1,572 | - |

| Phytoplasma-Infected | 11,845 | 7.54 |

Proposed Mechanisms of Action in Plant Defense or Adaptation

The accumulation of this compound in infected plants suggests it is part of an adaptive response. Several mechanisms can be proposed for its role in plant defense. Plants respond to pathogens by activating signaling pathways that lead to the synthesis of defense-related compounds, including phytohormones and secondary metabolites metabolomicsworkbench.org.

One hypothesis is that this compound, or its derivatives, may have antimicrobial properties, directly inhibiting the growth or replication of the phytoplasma. Alternatively, it could function as a signaling molecule within the plant's defense network. The stress-induced accumulation of specific molecules can trigger downstream defense responses, such as the reinforcement of cell walls or the production of pathogenesis-related (PR) proteins. The alteration of nucleotide pools can also impact the regulation of genes involved in immunity. The significant upregulation of this compound points to a highly specific response rather than a general metabolic disturbance.

Comparative Biological Roles in Different Organisms

The biological role of this compound is not extensively studied across different kingdoms of life. Its initial discovery was in a fungus, the toadstool Clitocybe acromelalga. In fungi, phosphate (B84403) metabolism is intricately linked to stress sensing, growth, and pathogenesis nih.gov. Fungi are known to produce a vast array of secondary metabolites with diverse biological activities. In this context, Clitidine and its phosphorylated form may play a role in the fungus's own metabolic regulation or its interaction with its environment.

In plants, as evidenced by its accumulation during phytoplasma infection, the compound appears to have been co-opted into a stress response pathway. The significant difference is its apparent role as an indicator or component of a defense mechanism against a pathogen.

Information regarding the presence or function of this compound in animals or prokaryotes (outside of phytoplasma-host interactions) is currently scarce. Therefore, its role appears to be specialized and context-dependent, primarily identified in specific fungi and in plants under pathogenic attack. The study of such unique, modified nucleotides opens a new frontier in understanding the biochemical adaptations of organisms to their specific ecological niches and challenges.

Fungal Metabolic Systems

In fungi, the biosynthesis and metabolism of pyrimidine (B1678525) nucleotides are fundamental for growth, development, and pathogenesis. These molecules serve as essential precursors for the synthesis of DNA and RNA, and they are integral to the formation of key biomolecules such as phospholipids (B1166683) and glycoproteins. The de novo pyrimidine biosynthetic pathway is critical for fungal viability and has been identified as a target for antifungal therapies.

Given that this compound is a modified pyrimidine nucleotide, it is plausible that it partakes in fungal metabolic systems in several capacities. The unique 4-iminopyridine-3-carboxylic acid base of clitidine suggests that it may be involved in specialized metabolic pathways. Modified nucleosides in fungi are known to have diverse roles, including acting as intermediates in the biosynthesis of secondary metabolites with antifungal or other bioactive properties.

One potential role for this compound could be in the regulation of fungal metabolic pathways. The structural dissimilarity of its base compared to canonical pyrimidines like uracil (B121893) and cytosine could allow it to act as a competitive inhibitor or an allosteric regulator of enzymes involved in nucleotide metabolism. This could provide a mechanism for modulating the pools of available nucleotides for nucleic acid synthesis and other metabolic processes.

Furthermore, some fungi are known to produce modified nucleoside antibiotics as part of their chemical arsenal. It is conceivable that this compound, or a derivative thereof, could function as such a compound, contributing to the competitive interactions of the fungus with other microorganisms in its environment. The pyridine (B92270) moiety, a component of many bioactive compounds, lends credence to this hypothesis.

Plant Physiological Processes

In the realm of plant physiology, pyrimidine nucleotides are indispensable for a vast array of processes essential for survival and growth. They are the building blocks of nucleic acids, play a central role in energy metabolism (e.g., UTP and CTP), and are precursors for the synthesis of sucrose, starch, and cell wall polysaccharides. The regulation of pyrimidine nucleotide pools is, therefore, tightly controlled to meet the metabolic demands of the plant during different developmental stages and in response to environmental cues.

The presence of a modified nucleotide such as this compound in plants could signify its involvement in specialized physiological roles. RNA modifications, including the incorporation of non-canonical bases, are increasingly recognized as a critical layer of gene regulation in plants, influencing everything from development to stress responses. It is possible that this compound is incorporated into certain RNA molecules, thereby altering their structure, stability, or function.

The pyridine ring within the clitidine base is a structural motif found in various plant natural products and signaling molecules. Pyridine nucleotides, in general, are crucial coenzymes in a multitude of redox reactions that underpin plant metabolism. While this compound is not a direct analog of NAD(P)+, its pyridine-like structure suggests it could potentially interact with enzymes that bind pyridine nucleotides, perhaps in a regulatory capacity.

Moreover, pyridine derivatives have been shown to influence plant growth and development. It is plausible that this compound could be part of a signaling pathway or have a hormone-like function, modulating physiological processes such as root development, flowering, or senescence. The carboxylic acid group on the pyridine ring could also facilitate interactions with specific protein targets.

Due to the limited direct research on this compound, its precise biological roles remain an area for future investigation. However, based on its chemical structure and the known functions of related molecules, it is a compound of significant interest in understanding the intricate metabolic and regulatory networks of both fungi and plants.

Advanced Analytical and Detection Methodologies for Clitidine 5 Phosphate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of nucleotides. The inherent properties of Clitidine (B1210827) 5'-phosphate, such as its polarity and ionic nature due to the phosphate (B84403) group, dictate the most suitable chromatographic strategies.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 5'-nucleotides. A reversed-phase HPLC (RP-HPLC) method has been developed for the quantification of nucleotides, including cytidine (B196190) 5'-monophosphate (5'-CMP), which is structurally analogous to Clitidine 5'-phosphate. researchgate.net This method allows for the separation and quantification of nucleotides produced from the enzymatic hydrolysis of RNA. researchgate.net

A significant challenge in analyzing compounds with phosphate groups is their tendency to adsorb to metallic surfaces within the HPLC system, leading to poor peak shapes (tailing). shimadzu.com To overcome this, the use of high pressure-resistance, stainless steel-free LC columns is effective. shimadzu.com These columns minimize the adsorption of phosphate-containing compounds, resulting in sharp, well-defined peaks, which is particularly important when using mobile phases compatible with mass spectrometry. shimadzu.com UV/VIS detectors are commonly used in HPLC for the quantitative analysis of nucleotides, which absorb light in the UV spectrum. nih.gov

Table 1: Representative HPLC Conditions for Nucleotide Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (Stainless steel-free recommended) | Provides separation based on hydrophobicity; metal-free columns prevent peak tailing for phosphate compounds. shimadzu.com |

| Mobile Phase | Gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol) | Allows for the separation of compounds with a range of polarities. |

| Detector | UV/VIS Absorbance at 260 nm | Nucleotides have a strong absorbance at this wavelength, enabling sensitive detection. dupont.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Optimized for efficient separation on analytical columns. |

Ion chromatography (IC) is a highly effective technique for the separation of ionic molecules like nucleotides. Specifically, anion-exchange chromatography is used to separate nucleotides based on the negative charges of their phosphate groups. dupont.commz-at.de In this method, molecules with fewer phosphate groups (monophosphates) elute earlier from the column than those with more phosphate groups (diphosphates and triphosphates). dupont.com

This technique is particularly valuable for assaying the purity of nucleotide preparations and for quantifying specific phosphate forms in a mixture. dupont.commz-at.de IC with suppressed conductivity detection is a widely used approach for the determination of inorganic anions such as phosphate, offering high sensitivity. thermofisher.com Furthermore, coupling IC with UV absorbance detection at 260 nm provides a direct and simple assay for nucleotides. mz-at.de Recent advancements have also demonstrated the use of IC for the traceable measurement of phosphorus in DNA after microwave-assisted UV digestion, a method that converts the phosphorus in the DNA backbone into orthophosphate ions for accurate quantification. nih.gov

Table 2: Principles of Ion Chromatography for Nucleotide Separation

| Separation Principle | Mechanism | Application to this compound |

|---|---|---|

| Anion Exchange | Utilizes a stationary phase with fixed positive charges (e.g., quaternary ammonium) to bind negatively charged analytes. | The negatively charged phosphate group of this compound binds to the column. dupont.com |

| Elution | A salt buffer gradient is used to elute the bound analytes. Analytes with lower charge (monophosphates) elute before those with higher charge (di-, triphosphates). | Allows for the separation of this compound from its di- and triphosphate counterparts and other nucleotides. dupont.com |

| Detection | UV Absorbance (260 nm) or Suppressed Conductivity | Provides specific and sensitive detection of the eluted nucleotide. mz-at.dethermofisher.com |

Mass Spectrometry-Based Detection and Metabolomics Profiling

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of biomolecules. When coupled with liquid chromatography, it becomes the gold standard for nucleotide analysis in complex biological samples. nih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a definitive technique for the quantification of nucleotide metabolites, which often exist at very low concentrations in biological matrices. nih.gov The monitoring of these compounds is crucial for understanding their pharmacological and physiological effects. nih.gov

Direct quantification of highly hydrophilic nucleotide monophosphates like this compound can be challenging with standard reversed-phase LC. Therefore, alternative chromatographic methods are employed, including:

Ion-Exchange Chromatography (IEX): Separates based on charge. nih.gov

Ion-Pairing Chromatography (IP): Uses reagents to form neutral ion pairs that can be retained on reversed-phase columns. nih.govshimadzu.it

Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase to retain polar analytes. nih.gov

These LC methods, when interfaced with a tandem mass spectrometer, allow for highly selective and sensitive quantification of this compound, even at femtomole levels. nih.gov

Quantitative metabolomics aims to measure the dynamic concentration changes of metabolites within a biological system. Using LC-MS/MS-based methods, it is possible to precisely quantify this compound as part of a larger panel of primary metabolites. shimadzu.it Method packages for metabolomics often include optimized LC separation conditions and MS parameters for hundreds of compounds, including various nucleotides like adenosine (B11128) 5'-monophosphate (AMP) and cytidine 5'-monophosphate (CMP). shimadzu.itdtu.dk

By measuring the absolute or relative abundance of this compound alongside other related metabolites, researchers can gain insights into its role in metabolic pathways. This data can be visualized on metabolic maps, providing a clear picture of how cellular processes are affected under different conditions. shimadzu.it

Spectroscopic and Electrochemical Methods in Research Contexts

While chromatography and mass spectrometry are the primary tools for quantitative analysis, spectroscopic and electrochemical methods can be valuable in specific research applications, particularly for the detection of the phosphate moiety.

Spectroscopic Methods: Spectrophotometric methods are commonly used for the determination of dissolved inorganic phosphate. ifremer.fr One of the most established techniques is the "molybdenum blue" method, which involves the formation of a blue-colored phosphomolybdate complex that can be quantified by measuring its absorbance. ifremer.fr This principle could be adapted for research contexts to estimate the concentration of this compound after enzymatic or chemical hydrolysis to release the inorganic phosphate. Other spectroscopic techniques, such as Raman spectroscopy, also offer a reliable and non-destructive method for the quantitative analysis of total phosphates in solution. metrohm.com

Electrochemical Methods: Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of phosphate. rsc.org Novel sensors have been developed using materials like molybdenum blue electrodeposited on a pencil graphite (B72142) electrode or bifunctional boron-doped diamond electrodes. rsc.orgnih.gov These sensors can detect phosphate at very low concentrations (in the nanomolar to micromolar range). rsc.orgresearchgate.net While these methods are generally designed for inorganic phosphate, they could potentially be integrated into biosensor systems where an enzyme, such as alkaline phosphatase, first liberates the phosphate from this compound for subsequent electrochemical detection. researchgate.net Such approaches are being developed for portable and point-of-care diagnostics. researchgate.net

Advanced Fluorescence-Based Detection for Research

Fluorescence-based detection methods offer exceptional sensitivity, making them invaluable tools in biochemical research. For nucleotides like this compound, this often involves chemical modification to create fluorescent derivatives. By reacting cytidine 5'-phosphate with reagents like chloroacetone (B47974) or phenacyl bromide, bicyclic nucleotide derivatives can be synthesized. nih.gov These modified compounds exhibit significant UV absorption at wavelengths longer than those of common nucleotides and proteins, minimizing background interference. nih.gov

A key characteristic of these derivatives is that they become highly fluorescent when their heterocyclic ring is protonated. nih.gov This pH-dependent fluorescence allows for controlled detection and makes them suitable for use as fluorescent probes or labels in various biochemical studies, such as enzyme kinetics, binding assays, and cellular imaging. nih.gov The unique spectral properties of these derivatives provide a clear window for observation in complex biological matrices.

Table 1: Spectroscopic Properties of Fluorescent Cytidine 5'-phosphate Derivatives

| Derivative | Reagent Used | Key Spectroscopic Feature | Potential Application |

|---|---|---|---|

| 2-methylethenocytidine 5'-phosphate | Chloroacetone or p-tosyloxyacetone | Significant UV absorption at long wavelengths; high fluorescence upon protonation. nih.gov | Fluorescent probe in biochemical studies. nih.gov |

Potentiometric and Amperometric Sensing for Biochemical Monitoring

Potentiometric and amperometric sensors represent two major classes of electrochemical methods that can be adapted for monitoring biochemical reactions involving this compound. researchgate.netbohrium.com These techniques are typically used for detecting specific ions or biomolecules in solution. ucl.ac.uk

Potentiometry measures the potential difference between a sensing electrode and a reference electrode, with the sensing electrode being sensitive to a specific ion's concentration. ucl.ac.uk For a reaction involving this compound, a potentiometric sensor could be designed to detect the consumption or release of phosphate ions, providing an indirect measure of enzyme activity. nih.govmdpi.com These sensors have a logarithmic response to ion concentration. ucl.ac.uk

Amperometry measures the current produced by the oxidation or reduction of a substance at a working electrode when a constant potential is applied. ucl.ac.uk This technique offers a linear response and can be faster for some measurements. Amperometric biosensors can be developed by immobilizing an enzyme on the electrode surface that specifically reacts with the target analyte.

Recent advancements have explored the simultaneous use of both techniques in a single electrochemical cell with a shared reference electrode. researchgate.netbohrium.com This concurrent approach combines the advantages of both methods, offering a more versatile and comprehensive analysis of biochemical systems. ucl.ac.uk

Table 2: Comparison of Potentiometric and Amperometric Sensing

| Feature | Potentiometric Sensing | Amperometric Sensing |

|---|---|---|

| Principle | Measures potential difference at near-zero current. ucl.ac.uk | Measures current at a constant applied potential. ucl.ac.uk |

| Response | Logarithmic relationship to analyte concentration. ucl.ac.uk | Linear relationship to analyte concentration. ucl.ac.uk |

| Electrodes | Typically two electrodes (sensing and reference). ucl.ac.uk | Typically three electrodes (working, reference, and counter). ucl.ac.uk |

| Primary Use | Ion concentration measurement (e.g., pH, phosphate). nih.gov | Detection of redox-active biomolecules (e.g., glucose, lactate). ucl.ac.uk |

| Key Advantage | Lower limit of detection for certain analytes. ucl.ac.uk | Faster measurement times in some applications. ucl.ac.uk |

Isotopic Labeling and Tracing in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By replacing one or more atoms in a molecule with their stable or radioactive isotopes, researchers can follow the molecule through complex metabolic pathways, providing insights that are not obtainable through other methods.

Application of Stable Isotopes for Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative tool that uses stable isotope tracers (such as ¹³C, ¹⁵N, or ²H) to measure the rates (fluxes) of intracellular metabolic reactions. nih.govmdpi.com The core principle of MFA is that the pattern of isotope labeling in downstream metabolites is determined by the fluxes of the metabolic pathways that produced them. nih.gov

In a typical experiment, a biological system (e.g., cell culture) is supplied with a nutrient precursor labeled with a stable isotope, such as ¹³C-glucose. mdpi.com The cells are allowed to reach a metabolic and isotopic steady state. nih.gov Subsequently, intracellular metabolites are extracted and their isotopic labeling patterns are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com This data, combined with a metabolic network model, allows for the calculation of fluxes through various pathways, such as glycolysis, the pentose (B10789219) phosphate pathway, and nucleotide synthesis pathways involving compounds like this compound. wikipedia.orgnih.gov This approach is critical for understanding how metabolic networks are regulated in health and disease. nih.gov

Table 3: General Steps in a Stable Isotope-Based Metabolic Flux Analysis (MFA) Experiment

| Step | Description |

|---|---|

| 1. Tracer Selection | A precursor molecule labeled with a stable isotope (e.g., ¹³C-glucose) is chosen based on the metabolic pathway of interest. nih.gov |

| 2. Labeling Experiment | The biological system is cultured with the labeled substrate until it reaches a steady state where isotope enrichment is constant. nih.gov |

| 3. Metabolite Extraction | Metabolites are rapidly extracted from the cells to quench enzymatic activity and preserve their in vivo state. |

| 4. Isotope Pattern Analysis | The mass or spectral properties of the extracted metabolites are analyzed by MS or NMR to determine the distribution of the isotope label. eurisotop.com |

| 5. Flux Calculation | The experimental labeling data is fitted to a computational model of the metabolic network to estimate the intracellular reaction rates (fluxes). mdpi.com |

Radiometric Methods for Enzyme Assays

Radiometric enzyme assays utilize substrates labeled with radioisotopes (e.g., ³H, ¹⁴C, ³²P) to measure enzyme activity. These assays are highly sensitive and specific, allowing for the detection of very low levels of enzymatic conversion.

For an enzyme that metabolizes this compound, a radiometric assay could be designed using Clitidine 5'-[³²P]phosphate. The procedure involves incubating the radiolabeled substrate with the enzyme for a specific period. The reaction is then stopped, and the substrate is separated from the product (e.g., Clitidine and inorganic [³²P]phosphate) using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The amount of radioactivity in the separated product spot is then quantified using a scintillation counter or autoradiography. This radioactivity level is directly proportional to the amount of product formed and thus reflects the enzyme's activity. This method is particularly useful for characterizing enzyme kinetics and for screening potential enzyme inhibitors. While other methods, such as spectrophotometry, follow changes in absorbance, radiometric assays directly measure the conversion of substrate to product, often with greater sensitivity. nih.gov

Table 4: Comparison of Enzyme Assay Methodologies

| Feature | Radiometric Assay | Spectrophotometric Assay |

|---|---|---|

| Principle | Measures radioactivity of a labeled product. | Measures change in light absorbance resulting from the reaction. nih.gov |

| Sensitivity | Very high; can detect pico- to femtomole levels of product. | Moderate to high, depending on the extinction coefficient of the product. |

| Substrate Requirement | Requires synthesis of a radiolabeled substrate. | Requires that the substrate or product has a distinct absorbance spectrum. |

| Interference | Low, as radioactivity is a highly specific signal. | Can be affected by turbidity or absorbance from other compounds in the sample. |

| Safety | Requires handling of radioactive materials and specialized disposal. | Generally involves non-hazardous reagents. |

Future Research Directions and Translational Applications

Unraveling Undiscovered Biological Functions and Pathways

Future research is poised to uncover novel biological functions and metabolic pathways involving Cytidine (B196190) 5'-phosphate, extending beyond its canonical roles. Investigations into its involvement in cellular signaling, host-pathogen interactions, and as a precursor for therapeutic agents are particularly promising.

Recent studies have indicated that CMP may have roles in unconventional cell signaling. For instance, both ATP and CMP have been found to act as positive allosteric modulators of the parathyroid hormone 1 receptor (PTH1R), a key target for osteoporosis therapeutics. nih.govnih.gov This suggests that CMP, or its component ribose-5-phosphate, could serve as a pharmacophore for the development of new drugs that enhance the signaling of this receptor. nih.govnih.gov Further research is needed to elucidate the precise mechanisms of this modulation and to explore if CMP has similar effects on other G-protein-coupled receptors.

The metabolic interplay between viruses and host cells is another area where the undiscovered roles of CMP are being explored. During viral infections, the demand for nucleotides to support viral genome replication increases significantly. A study on Dengue virus-infected cells revealed that CMP was among several nucleotide-related metabolites that were significantly upregulated during the early stages of infection, highlighting its importance for viral replication. nih.gov Understanding the specific pathways that are reprogrammed by viruses to accumulate CMP could lead to the development of novel antiviral strategies that target nucleotide metabolism.

Furthermore, CMP serves as a crucial precursor for the synthesis of various therapeutic nucleoside analogs. These analogs are structurally similar to natural nucleosides and can be incorporated into DNA or RNA, where they can act as chain terminators or inhibitors of viral polymerases. wikipedia.org Many of these antiviral and anticancer drugs require intracellular phosphorylation to their active triphosphate forms, a process that often begins with the conversion of the nucleoside analog to its monophosphate derivative. mdpi.comoncohemakey.com Future research in this area will likely focus on discovering new therapeutic analogs derived from CMP and on understanding the enzymatic pathways involved in their activation, which could lead to the design of more effective and targeted therapies.

Engineering Biosynthetic Pathways for Targeted Production

The increasing demand for Cytidine 5'-phosphate in the food and pharmaceutical industries has spurred research into engineering efficient and sustainable biosynthetic production methods. Current strategies are moving beyond traditional microbial fermentation to include synthetic biology approaches, cell-free systems, and the metabolic engineering of a broader range of microorganisms.

Systematic metabolic engineering of Escherichia coli has been a primary focus for enhancing CMP production. These efforts involve a multi-pronged approach that includes:

Blocking degradation pathways: Preventing the breakdown of CMP and its precursors.

Alleviating feedback inhibition: Modifying enzymes to be less sensitive to inhibition by downstream products.

Increasing precursor supply: Enhancing the metabolic flux towards key precursors like 5-phospho-α-D-ribose 1-diphosphate (PRPP).

Recent advances in these areas have led to significant increases in CMP titers in engineered E. coli strains.

Beyond E. coli, there is growing interest in the metabolic engineering of non-conventional yeasts. nih.govresearchgate.net Species such as Kluyveromyces lactis, Yarrowia lipolytica, and Pichia pastoris offer desirable industrial phenotypes, including tolerance to a wide range of carbon sources and thermotolerance. nih.govresearchgate.netosti.gov While the genetic tools for these organisms are less developed than for S. cerevisiae, ongoing research is focused on creating robust platforms for the production of valuable chemicals like CMP. nih.govresearchgate.netacs.org The exploration of diverse yeast species may lead to the discovery of strains with inherent metabolic advantages for nucleotide biosynthesis. osti.gov

Cell-free biosynthetic systems represent a promising frontier for the targeted production of CMP. These systems utilize a cascade of purified enzymes in vitro to convert simple, inexpensive substrates into the desired product. researchgate.netnih.gov A cell-free multi-enzyme cascade has been successfully developed for the synthesis of other nucleotide-activated sugars, demonstrating the feasibility of this approach. researchgate.netnih.govamanote.comnih.govmpg.de The key advantages of cell-free systems include:

High yields: Bypassing cellular regulation allows for near-complete conversion of substrates.

Simplified purification: The absence of cellular biomass makes product recovery more straightforward.

Process optimization: Reaction conditions can be precisely controlled to maximize enzyme activity and stability.

Future research in this area will likely focus on improving the stability and reusability of the enzymes in the cascade and on developing efficient ATP regeneration systems to further reduce costs.

Development of Clitidine (B1210827) 5'-phosphate-based Biochemical Tools and Probes

The unique chemical structure of Cytidine 5'-phosphate makes it an excellent scaffold for the development of a wide range of biochemical tools and probes. These tools are invaluable for studying the intricate roles of nucleotides in biological systems.

Fluorescent analogs of CMP have been synthesized and are proving to be useful as probes in biochemical studies. nih.gov These modified nucleotides can be incorporated into RNA and other biomolecules, allowing for their visualization and tracking within cells. The development of new fluorescent derivatives with improved photophysical properties will continue to be an active area of research.

Beyond fluorescent probes, there is a growing interest in developing CMP analogs with other functionalities. For example, modified CMP derivatives have been designed to act as inhibitors of specific enzymes. oncohemakey.com These compounds can be used to probe the active sites of enzymes and to elucidate their mechanisms of action. Additionally, CMP analogs are being explored as potential allosteric modulators of protein function. nih.govnih.govmdpi.commdpi.com As previously mentioned, CMP has been shown to allosterically modulate the PTH1 receptor, and further research may identify other proteins that are regulated by CMP in a similar manner. nih.govnih.gov